molecular formula C12H11ClN2O4S B12718780 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester CAS No. 173908-33-3

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester

Cat. No.: B12718780
CAS No.: 173908-33-3
M. Wt: 314.75 g/mol
InChI Key: VMUOWQLJGDCJAU-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its sulfonamide group, which is a functional group commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .

Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, which gives N-alkoxycarbonyl pyrroles. This method allows for distinct reactivity in comparison with N-sulfonyl protection . Industrial production methods often utilize metal-catalyzed conversions of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by stable manganese complexes in the absence of organic solvents .

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include iron (III) chloride, manganese complexes, and palladium catalysts. Major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylic acids, and reduced pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a valuable component in the development of new antibiotics.

    Medicine: It is used in the design of drugs targeting specific enzymes and receptors, particularly those involved in inflammatory and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s antibacterial and anti-inflammatory effects.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfonamide group, which provides specific antibacterial and anti-inflammatory properties not found in other similar pyrrole derivatives.

Properties

CAS No.

173908-33-3

Molecular Formula

C12H11ClN2O4S

Molecular Weight

314.75 g/mol

IUPAC Name

methyl 1-(2-amino-4-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C12H11ClN2O4S/c1-19-12(16)10-3-2-6-15(10)20(17,18)11-5-4-8(13)7-9(11)14/h2-7H,14H2,1H3

InChI Key

VMUOWQLJGDCJAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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